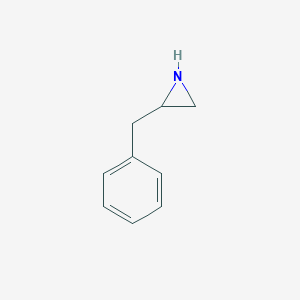

2-Benzylaziridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930295 | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-90-6 | |

| Record name | 2-(Phenylmethyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzylaziridine chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic compound, serving as a versatile synthetic intermediate in the development of pharmaceuticals and other biologically active molecules. Its unique structural and electronic properties, dominated by the strained three-membered aziridine ring, dictate its reactivity. This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, reactivity, and spectroscopic characterization of this compound. Quantitative data is summarized in structured tables, detailed experimental protocols are provided, and key chemical transformations are visualized to offer a thorough resource for professionals in chemical and pharmaceutical research.

Chemical Structure and Bonding

This compound consists of a benzyl group (a phenyl ring attached to a methylene bridge) substituted at the 2-position of an aziridine ring. The aziridine is a three-membered heterocycle containing one nitrogen and two carbon atoms. The molecular formula is C₉H₁₁N, and its molecular weight is approximately 133.19 g/mol .[1][2]

The bonding in this compound is characterized by significant ring strain, a consequence of the acute bond angles within the three-membered ring, which deviate substantially from the ideal sp³ bond angle of 109.5°. This inherent strain energy makes the aziridine ring susceptible to nucleophilic ring-opening reactions, a key feature of its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 133.19 g/mol | PubChem |

| Exact Mass | 133.089149355 Da | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 21.9 Ų | PubChem |

| Complexity | 105 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyclization of a β-amino alcohol derivative. The following protocol is adapted from a patented procedure for the synthesis of 2-substituted aziridines.[3]

Experimental Protocol: Synthesis from 2-Amino-3-phenyl-1-propanol

This two-step synthesis proceeds via the formation of an O-sulfate ester intermediate, which then undergoes base-induced ring closure.

Step 1: Formation of the O-Sulfate Ester

-

To a solution of 2-amino-3-phenyl-1-propanol (1 equivalent), add concentrated sulfuric acid (1.1 equivalents) dropwise with constant stirring and cooling in an ice bath to manage the exothermic reaction.

-

Heat the resulting mixture on a steam bath for approximately 45 minutes.

-

Remove the water under reduced pressure, maintaining the temperature below 100°C, to yield the crude semi-solid O-sulfate ester.

-

Triturate the residue with acetone and filter the solid product.

Step 2: Base-Induced Cyclization and Distillation

-

Suspend the O-sulfate ester from Step 1 in water containing a significant excess of sodium hydroxide (e.g., 4-5 equivalents).

-

Heat the suspension and steam distill the product into a cooled receiver containing diethyl ether. Continue distillation until the distillate is neutral.

-

Separate the organic phase in the receiver, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as an oil.[3]

-

The product purity can be assessed by gas-liquid chromatography (GLC).[3]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its amino alcohol precursor.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: Acid-Catalyzed Ring-Opening

The high ring strain of this compound makes it a potent electrophile, especially upon activation. Under acidic conditions, the aziridine nitrogen is protonated to form a highly reactive aziridinium ion. This activation facilitates nucleophilic attack at one of the ring carbons, leading to ring-opening.

The regioselectivity of the attack on the unsymmetrical aziridinium ion is a key consideration. The reaction can proceed via a mechanism with significant Sₙ1 or Sₙ2 character depending on the substrate and reaction conditions. In an acid-catalyzed mechanism, there is often a build-up of partial positive charge on the carbon atoms. The benzylic carbon (C2) is better able to stabilize this positive charge, making it the more likely site of nucleophilic attack. This results in the formation of a 1,2-disubstituted product.[4][5][6]

General Mechanism: Ring-Opening with a Nucleophile (Nu⁻)

-

Protonation: The aziridine nitrogen is protonated by an acid (H-A) in a rapid equilibrium step, forming the corresponding aziridinium ion.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic benzylic carbon (C2) of the aziridinium ion. This occurs via an Sₙ2-like backside attack, leading to an inversion of stereochemistry if the carbon is a chiral center.

-

Product Formation: The C-N bond is cleaved, opening the ring and yielding the final product.

Reaction Mechanism Diagram

The following diagram details the acid-catalyzed ring-opening of this compound.

Caption: Acid-catalyzed nucleophilic ring-opening of this compound.

Spectroscopic Analysis

While specific, fully assigned spectra for this compound are not widely published, its structure can be confirmed by standard spectroscopic methods. The expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the constituent functional groups.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the aziridine ring protons, and the N-H proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.4 | Typical range for monosubstituted benzene ring protons. |

| Benzylic (C-CH₂-Ph) | Multiplet | 2.5 - 3.0 | Protons are diastereotopic, complex splitting expected. |

| Aziridine (CH-N) | Multiplet | 2.2 - 2.6 | Coupled to benzylic and other aziridine protons. |

| Aziridine (CH₂-N) | Multiplet | 1.5 - 2.0 | Protons are diastereotopic and coupled to the CH proton. |

| Amine (N-H) | Broad Singlet | 1.0 - 2.5 | Chemical shift is variable; may exchange with D₂O. |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the six carbons of the phenyl ring, the benzylic carbon, and the two carbons of the aziridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C, quat.) | 138 - 142 | Point of attachment for the CH₂ group. |

| Aromatic (CH) | 126 - 130 | Three distinct signals expected due to symmetry. |

| Benzylic (CH₂) | 40 - 45 | Attached to the aromatic ring and the aziridine ring. |

| Aziridine (CH) | 35 - 40 | The substituted carbon of the aziridine ring. |

| Aziridine (CH₂) | 30 - 35 | The unsubstituted carbon of the aziridine ring. |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3250 - 3350 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-H (Aromatic) | Bend (out-of-plane) | 690 - 770 | Strong |

| C-N | Stretch | 1200 - 1250 | Medium |

| N-H | Bend | ~1600 | Medium |

Conclusion

This compound is a foundational building block in synthetic organic and medicinal chemistry. Its structure, defined by the juxtaposition of a stable aromatic benzyl group and a highly strained, reactive aziridine ring, provides a unique combination of properties. A thorough understanding of its bonding, synthetic pathways, and characteristic ring-opening reactivity is essential for leveraging this molecule in the design and development of novel chemical entities. The data, protocols, and mechanistic diagrams presented in this guide serve as a core technical resource for researchers engaged in this field.

References

An In-depth Technical Guide to 2-Benzylaziridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaziridine, a heterocyclic amine, is a valuable and versatile synthetic intermediate in the landscape of organic chemistry and drug development. Its strained three-membered ring imparts a high degree of reactivity, making it a key building block for the synthesis of a diverse array of more complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactivity, particularly in ring-opening reactions. This document is intended to serve as a foundational resource for researchers and scientists engaged in synthetic chemistry and for professionals in the field of drug discovery and development who may utilize aziridine-containing scaffolds in their therapeutic candidates.

Physical and Chemical Properties

This compound is a colorless to pale beige oil under standard conditions. The benzyl substituent significantly influences its physical properties, such as boiling point and solubility. A summary of its key physical and chemical data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to Pale Beige Oil | --INVALID-LINK-- |

| Boiling Point | 80-85 °C at 0.5 Torr | --INVALID-LINK-- |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Ethanol, Methanol (Slightly) | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H); Methylene protons (CH₂): ~2.7-2.9 ppm (multiplet, 2H); Aziridine ring protons: ~1.5-2.5 ppm (multiplets, 3H); NH proton: variable, broad singlet. |

| ¹³C NMR | Aromatic carbons: ~126-140 ppm; Methylene carbon (CH₂): ~40-45 ppm; Aziridine ring carbons: ~25-35 ppm. |

| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ (weak to medium); C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-N stretch: ~1200-1300 cm⁻¹. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the base-induced cyclization of a precursor amino sulfate. The following protocol is adapted from established procedures.[1]

Materials:

-

1-Phenyl-2-amino-3-propyl sulphate

-

Sodium hydroxide (pellets)

-

Water (distilled or deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Suspend 1-Phenyl-2-amino-3-propyl sulphate (10.16 g) in water (35 mL) in a round-bottom flask equipped with a reflux condenser and a distillation apparatus.

-

Carefully add sodium hydroxide pellets (9.24 g) to the suspension.

-

Heat the mixture to its boiling point. The solids should dissolve, and an oily layer of this compound will separate.

-

Commence steam distillation, collecting the distillate in a receiving flask containing diethyl ether (50 mL). Continue distillation until the distillate is neutral to pH paper.

-

Transfer the contents of the receiving flask to a separatory funnel and shake well.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield this compound as a mobile oil.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with a stirrer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Gradually apply vacuum and begin stirring.

-

Once a stable vacuum is achieved (e.g., 0.5 Torr), slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (80-85 °C at 0.5 Torr).

-

Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.

Analytical Characterization

The purity of the synthesized this compound can be assessed using gas chromatography (GC).

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Carrier Gas: Helium or Nitrogen.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the high ring strain of the three-membered aziridine ring. This makes it susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Ring-Opening Reactions

The ring-opening of aziridines can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile. In acidic conditions, the nitrogen atom is protonated, forming a reactive aziridinium ion. Nucleophilic attack then occurs preferentially at the more substituted carbon atom (C2 in this case), following an SN1-like mechanism. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3).

The regioselectivity of the ring-opening is a critical consideration in synthetic planning. The benzyl group at the C2 position provides steric hindrance and can also stabilize a positive charge, influencing the outcome of the reaction.

Caption: Regioselectivity in the nucleophilic ring-opening of this compound.

Role in Drug Synthesis

This compound serves as a precursor for the synthesis of various vicinal diamines and other complex nitrogen-containing molecules, which are often key structural motifs in pharmacologically active compounds. For instance, the ring-opening of this compound with a suitable nucleophile can introduce a new functional group, which can then be further elaborated to construct the final drug molecule.

The following diagram illustrates a generalized synthetic workflow where this compound is a key intermediate in the synthesis of a hypothetical drug candidate.

Caption: Generalized workflow for drug synthesis utilizing this compound.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a synthetically valuable compound with a rich and versatile chemistry. Its physical and chemical properties, particularly its susceptibility to nucleophilic ring-opening reactions, make it an important building block in organic synthesis and drug discovery. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzylaziridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, alongside generalized experimental protocols.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol CAS Number: 13906-90-6[1]

Structure:

(Where Ph represents a phenyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the aziridine ring protons, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Benzylic (CH₂) | 2.80 - 2.90 | Multiplet | - |

| Aziridine CH | 2.20 - 2.30 | Multiplet | - |

| Aziridine CH₂ | 1.40 - 1.50 (diastereotopic) | Multiplet | - |

| N-H | 1.0 - 2.0 (broad) | Singlet (broad) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (quaternary C) | 138 - 140 |

| Phenyl (CH) | 126 - 130 |

| Benzylic (CH₂) | 40 - 45 |

| Aziridine (CH) | 35 - 40 |

| Aziridine (CH₂) | 25 - 30 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Secondary amine (aziridine) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (benzylic and aziridine) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Amine |

| 690 - 770 | C-H bend (out-of-plane) | Monosubstituted benzene |

Experimental Protocol for FTIR Spectroscopy

For a liquid sample such as this compound, the following procedure is common for obtaining an FTIR spectrum:

-

Method Selection: The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples due to its simplicity and minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum and presents the data in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Using Electron Ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 133 | [C₉H₁₁N]⁺• | Molecular Ion (M⁺) |

| 132 | [M-H]⁺ | Loss of a hydrogen atom |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the C-C bond beta to the ring) |

| 42 | [C₂H₄N]⁺ | Aziridine ring fragment |

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Advent of a Versatile Synthon: A Technical Chronicle of 2-Benzylaziridine Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical evolution, and synthetic methodologies for 2-benzylaziridine. This whitepaper provides an in-depth analysis of classical and modern synthetic routes, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Introduction: The Significance of the this compound Moiety

This compound, a strained three-membered nitrogen-containing heterocycle, has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive aziridine ring and a lipophilic benzyl group makes it a versatile precursor for a wide array of more complex nitrogenous compounds, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The inherent ring strain of the aziridine nucleus provides a thermodynamic driving force for regio- and stereoselective ring-opening reactions, allowing for the facile introduction of diverse functionalities. This guide chronicles the historical development of synthetic routes to this important molecule, from its early preparations to the sophisticated catalytic asymmetric methods employed today.

Historical Perspective and Discovery

While the parent aziridine was first synthesized by Gabriel in 1888, the specific first synthesis of this compound is not definitively documented in a single seminal publication. Its preparation is intertwined with the development of general methods for aziridine synthesis throughout the 20th century. The earliest and most fundamental approaches to the aziridine ring system, which were subsequently applied to substituted derivatives like this compound, include the Wenker synthesis, the Gabriel-Cromwell reaction, and the Hoch-Campbell synthesis. A significant milestone in the specific documentation of this compound synthesis is a 1975 patent describing its preparation via a modified Wenker synthesis.[1]

The timeline below illustrates the logical progression of synthetic strategies for forming the aziridine ring, leading to the development of methods applicable to this compound.

Caption: Historical progression of key aziridine synthesis methodologies.

Core Synthetic Methodologies: Classical Approaches

The foundational methods for the synthesis of this compound rely on intramolecular cyclization reactions. These classical routes, while often requiring harsh conditions, remain fundamental to the understanding of aziridine chemistry.

The Wenker Synthesis

The Wenker synthesis is a two-step process that begins with the conversion of a β-amino alcohol to its corresponding amino sulfate ester, followed by cyclization under basic conditions.[1] The starting material for this compound via this route is 1-phenyl-2-aminopropan-1-ol.

Caption: Workflow for the Wenker synthesis of this compound.

Experimental Protocol (Wenker Synthesis):

A detailed experimental protocol for the synthesis of this compound via the Wenker method is described in U.S. Patent 3,925,360.[1]

-

O-Sulfate Ester Formation: 2-Amino-3-(phenyl)propan-1-ol is stirred in water, and concentrated sulfuric acid is added dropwise. The mixture is heated on a steam bath and then evaporated under reduced pressure to yield the O-sulfate ester.[1]

-

Cyclization: The resulting 1-phenyl-2-amino-3-propyl sulfate (10.16 g) is suspended in water (35 ml). Sodium hydroxide pellets (9.24 g) are added, and the mixture is heated to boiling. The this compound separates as an oily layer and is purified by steam distillation into an ether-containing receiver. The organic phase is then separated, dried, and evaporated to yield the final product.[1]

The Gabriel-Cromwell Reaction

The Hoch-Campbell Synthesis

The Hoch-Campbell synthesis utilizes the reaction of a ketoxime with a Grignard reagent to form an aziridine.[2] For the synthesis of this compound, the logical starting material would be phenylacetone oxime, which would react with a Grignard reagent such as methylmagnesium bromide.

Caption: Conceptual pathway for the Hoch-Campbell synthesis of a this compound derivative.

Modern Synthetic Approaches: Catalytic Asymmetric Aziridination

The advent of transition-metal catalysis has revolutionized the synthesis of chiral molecules, and aziridines are no exception. The development of catalytic asymmetric aziridination methods has enabled the enantioselective synthesis of this compound and its derivatives, which is of paramount importance for the preparation of enantiopure pharmaceuticals. These methods often involve the reaction of an olefin with a nitrene source, mediated by a chiral catalyst.

Styrene and its derivatives are common substrates for these reactions, leading to 2-arylaziridines. Pioneering work in this field has involved the use of copper, rhodium, and other transition metals complexed with chiral ligands.

Quantitative Data Summary

The following table summarizes available quantitative data for the synthesis of this compound via the Wenker synthesis. Data for other classical methods applied specifically to this compound is sparse in readily accessible literature, highlighting a gap in comparative studies.

| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Reference |

| Wenker Synthesis | 1-Phenyl-2-amino-3-propyl sulfate | NaOH | ~45% (calculated from patent data) | [1] |

Note: The yield for the Wenker synthesis was calculated based on the starting material and final product weights provided in the patent.[1]

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the classical, often harsh, methodologies to modern, efficient, and highly selective catalytic processes. While the Wenker, Gabriel-Cromwell, and Hoch-Campbell syntheses laid the foundational groundwork for accessing this versatile synthon, the contemporary focus has shifted towards the development of sustainable and enantioselective methods. The demand for enantiopure this compound derivatives in the pharmaceutical and fine chemical industries continues to drive innovation in catalytic asymmetric synthesis. Future research will likely focus on the development of even more efficient and environmentally benign catalytic systems, employing earth-abundant metals and novel chiral ligand architectures to further expand the synthetic utility of this important molecule.

References

The Diverse Biological Activities of 2-Benzylaziridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-benzylaziridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as anticancer, anorectic, and enzyme-inhibiting agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the aziridine ring, which can act as an alkylating agent, leading to interactions with cellular macromolecules like DNA and inducing apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various heterocyclic compounds, some bearing structural similarities to this compound derivatives, has been evaluated. While specific data for a broad range of this compound derivatives is still emerging, the following table includes representative IC50 values for related compounds to illustrate the potential of the broader class of nitrogen-containing heterocycles with benzyl substitutions.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |

| N-Arylbenzo[h]quinazoline-2-amines | 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 |

| 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | |

| 4f | Caco-2 | 4.3 | |

| 4h | Caco-2 | 4.6 | |

| Substituted 2-benzylnaphth[2,3-d]imidazoles | 1h | Leukemia Cancer Cells | High Activity |

| 1i | Leukemia Cancer Cells | High Activity |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., HuH-7, Caco-2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anorectic Activity

Certain this compound derivatives have been investigated for their potential to reduce appetite. Their mechanism of action is thought to involve the modulation of central nervous system pathways that regulate food intake.

Experimental Protocol: Measurement of Food Intake in Rats

This protocol outlines a method for assessing the anorectic effects of this compound derivatives in a rat model.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Individually housed in cages with wire mesh floors to allow for the collection of spilled food.

Procedure:

-

Acclimation: Acclimate the rats to the housing conditions for at least one week. Provide ad libitum access to a standard chow diet and water.

-

Fasting: Prior to the experiment, fast the rats for a period of 18-24 hours, with free access to water.

-

Compound Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Food Presentation: At a set time after administration, provide a pre-weighed amount of the standard chow diet to each rat.

-

Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal at each time point. The anorectic effect is determined by comparing the food intake of the treated group to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Enzyme Inhibition

The this compound scaffold can be modified to target specific enzymes, showing potential for the development of novel enzyme inhibitors. One area of interest is the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters.

Quantitative Monoamine Oxidase (MAO) Inhibition Data

While specific Ki or IC50 values for a wide range of this compound derivatives as MAO inhibitors are not extensively documented in publicly available literature, the data for related heterocyclic compounds suggest the potential for this class of molecules. For instance, certain pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition.[1]

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |

| S5 | 3.857 | 0.203 | 0.155 | 19.04 |

| S15 | 3.691 | - | - | - |

| S16 | - | 0.979 | 0.721 | - |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitable precursor with a benzylating agent, followed by cyclization to form the aziridine ring. N-substitution can be readily accomplished by reacting the parent this compound with an appropriate electrophile.

Experimental Protocol: Synthesis of N-Arylbenzo[h]quinazoline-2-amines (A Related Scaffold)

Step 1: Synthesis of 1-fluoro-2-naphthaldehyde

-

To a stirred solution of 1-bromo-2-fluoronaphthalene (1.0 eq) in THF at -78°C, add n-butyllithium (1.0 eq).

-

Stir the mixture at -78°C for 2 hours.

-

Add dry DMF (2.0 eq) and continue stirring for another 2 hours at -78°C.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing Experimental Workflows

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.

Workflow for Anorectic Activity Testing in Rats

The following diagram outlines the key steps in evaluating the anorectic potential of a test compound.

Caption: Experimental workflow for assessing the anorectic activity of this compound derivatives.

References

Potential Research Areas for 2-Benzylaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylaziridine, a strained three-membered nitrogen-containing heterocycle, represents a versatile and highly reactive building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain facilitates a variety of regioselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other valuable nitrogen-containing compounds. This technical guide explores the core synthetic strategies for accessing this compound, delves into its reactivity profile with a focus on nucleophilic ring-opening, and highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and mechanistic pathways are provided to serve as a comprehensive resource for researchers in the field.

Introduction

Aziridines, the nitrogen analogues of epoxides, are of significant interest due to their utility as synthetic intermediates.[1] The benzyl group at the C2 position of the aziridine ring in this compound offers unique steric and electronic properties that influence its reactivity and make it an attractive starting material for the synthesis of complex molecules and pharmaceutical intermediates.[2] The high degree of regio- and stereocontrol achievable in the ring-opening reactions of chiral this compound makes it a particularly valuable tool in asymmetric synthesis.[1][3] This guide will provide an in-depth overview of the key research areas involving this versatile molecule.

Synthesis of this compound

The synthesis of this compound can be accomplished through several strategic approaches, primarily involving the cyclization of a linear precursor. Key methods include the ring closure of β-amino alcohols and the direct aziridination of styrenes.

From β-Amino Alcohols (Wenker Synthesis)

A traditional and reliable method for aziridine synthesis is the Wenker process, which involves the cyclization of a β-amino alcohol. For this compound, the precursor is 1-phenyl-2-aminopropan-1-ol. The synthesis proceeds via the formation of a sulfate ester intermediate, which then undergoes intramolecular nucleophilic substitution upon treatment with a base to yield the aziridine.

From Styrene Derivatives

Direct aziridination of styrene offers a more atom-economical route. While various methods exist, one approach involves the reaction of styrene with a nitrene source, often generated in situ. Iron-catalyzed aziridination of styrene using N-tosyliminophenyliodinane (PhINTs) as the nitrene precursor has been reported, although it can lead to a mixture of products including the corresponding epoxide and benzaldehyde.[4][5]

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-benzylaziridine from Styrene

This protocol is adapted from studies on the iron-catalyzed aziridination of styrene.[4][5]

Materials:

-

Styrene

-

--INVALID-LINK--2 (catalyst)

-

N-Tosyliminophenyliodinane (PhINTs)

-

Acetonitrile (distilled)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve the iron catalyst in distilled acetonitrile.

-

Add styrene to the solution.

-

Add the nitrene precursor, PhINTs, to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 323 K) for a specified time (e.g., 4 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography on silica gel.

Reactivity of this compound: Ring-Opening Reactions

The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic ring-opening reactions. The regioselectivity of this process is a key consideration and is influenced by the nature of the nucleophile, the solvent, and whether the aziridine nitrogen is activated.

N-Activation and Regioselectivity

Non-activated aziridines, like this compound, are relatively stable. Activation of the aziridine nitrogen, typically through the attachment of an electron-withdrawing group (e.g., sulfonyl, acyl) or by protonation/alkylation to form an aziridinium ion, significantly enhances its reactivity towards nucleophiles.[6] The regioselectivity of the ring-opening of the resulting aziridinium ion is a subject of considerable interest. Nucleophilic attack can occur at either the C2 (benzylic) or C3 (unsubstituted) carbon of the aziridine ring.

-

Attack at C2 (Benzylic Position): This pathway is often favored under conditions that promote an SN1-like mechanism, where the formation of a partial positive charge is stabilized by the adjacent phenyl ring.

-

Attack at C3 (Less Hindered Position): This pathway is typically favored under SN2 conditions, where the nucleophile attacks the sterically less hindered carbon.

Quantitative Data on Ring-Opening Reactions

The regioselectivity of the ring-opening of activated aziridines has been studied with various nucleophiles. The following table summarizes representative data for the ring-opening of N-activated 2-substituted aziridines.

| Activating Group | Nucleophile | Solvent | Product Ratio (C2:C3 attack) | Reference |

| Tosyl | ZnCl2 | CH2Cl2 | >99:1 | [7] |

| Tosyl | ZnBr2 | CH2Cl2 | >99:1 | [7] |

| Tosyl | ZnI2 | CH2Cl2 | >99:1 | [7] |

| Boc | [18F]Fluoride | CH3CN | >99:1 (attack at C2) | [6] |

| Cbz | [18F]Fluoride | CH3CN | >99:1 (attack at C2) | [6] |

Experimental Protocols

Protocol 2: Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine with Zinc Halides

This protocol is based on the work of Kumar et al.[7]

Materials:

-

N-Tosyl-2-benzylaziridine

-

Zinc(II) halide (ZnCl2, ZnBr2, or ZnI2)

-

Dichloromethane (DCM)

-

Anhydrous conditions

Procedure:

-

Dissolve N-Tosyl-2-benzylaziridine in anhydrous DCM under an inert atmosphere.

-

Add the zinc(II) halide to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-haloamine by column chromatography.

Potential Research Area: this compound in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[8][9][10] Its derivatives have shown promise as anticancer, antibacterial, and enzyme inhibitory agents.

Anticancer Activity

The aziridine moiety is a known pharmacophore in several anticancer drugs, such as Mitomycin C and Thiotepa.[11] The mechanism of action for many of these compounds involves the alkylation of DNA, leading to cytotoxicity in cancer cells.[12] Derivatives of this compound can be designed to act as DNA alkylating agents, with the benzyl group potentially influencing cellular uptake and target recognition. Research has shown that some aziridine derivatives induce DNA damage and are particularly effective against cancer cells with deficient DNA repair pathways, such as the nucleotide excision repair (NER) pathway.[12][13]

Enzyme Inhibition

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The piperidine ring, which can be accessed from this compound, is a common motif in many enzyme inhibitors. By modifying the substituents on the aziridine ring and the nitrogen atom, it is possible to design molecules that can specifically target the active sites of enzymes implicated in various diseases.

Quantitative Data on Biological Activity

The following table presents a selection of IC50 values for various heterocyclic compounds, including those with structural similarities to potential this compound derivatives, highlighting their potential in cancer therapy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Morpholine Derivative | NIH3T3 | 100 - 316 | [14] |

| 2-Phenylquinazoline Derivative | MCF-7 | 9.9 ± 0.57 | [15] |

| 2-Phenylquinazoline Derivative | MDA-MB-231 | 6.1 ± 2.3 | [15] |

| Hydrazone Derivative | HeLa | 34.38 | [16] |

| Hydrazone Derivative | MCF-7 | 26.84 | [16] |

| N6-Benzyladenosine Analog | HCT116 | ~10-20 | [17] |

| N6-Benzyladenosine Analog | DLD-1 | ~10-20 | [17] |

Visualizations

Diagram 1: Synthetic Pathways to this compound

Caption: Key synthetic routes to this compound.

Diagram 2: Regioselective Ring-Opening of N-Activated this compound

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. mdpi.com [mdpi.com]

2-Benzylaziridine: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylaziridine, a three-membered heterocyclic compound containing a nitrogen atom, serves as a versatile building block in organic synthesis and drug discovery. Its inherent ring strain makes it susceptible to various ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex nitrogen-containing molecules. This technical guide provides an in-depth review of the literature on this compound, focusing on its synthesis, spectroscopic properties, and its burgeoning role in the development of novel therapeutic agents, particularly in oncology.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, each with its own advantages and substrate scope. Key methods include the cyclization of amino alcohols and the aziridination of alkenes.

From L-Phenylalaninol

A common and efficient method for the preparation of chiral (S)-2-benzylaziridine involves the cyclization of L-phenylalaninol. This method typically involves the activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amino group.

Table 1: Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol

| Step | Reagents and Conditions | Yield (%) | Reference |

| 1. O-Sulfonylation | L-Phenylalaninol, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | ~95 | [1] |

| 2. Cyclization | Potassium carbonate, Methanol, Reflux | 80-90 | [1] |

From Styrene Derivatives

Another approach involves the direct aziridination of styrene. This can be accomplished through various methods, including the use of nitrene precursors.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 2.85 (dd, 1H, CH₂), 2.55 (dd, 1H, CH₂), 2.30 (m, 1H, CH), 1.80 (d, 1H, NH), 1.55 (d, 1H, aziridine-H), 1.25 (d, 1H, aziridine-H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 41.0 (CH₂), 36.5 (CH), 30.0 (aziridine-CH₂) | [2] |

| Mass Spec. (EI) | m/z (%): 133 (M⁺, 20), 91 (100), 65 (15) | [3] |

| IR (neat) | ν (cm⁻¹): 3280 (N-H), 3025, 2920, 1600, 1495, 1450, 740, 700 | [4] |

Reactions of this compound

The high ring strain of the aziridine ring makes this compound a reactive intermediate for various chemical transformations, most notably nucleophilic ring-opening reactions.

Nucleophilic Ring-Opening

The reaction of this compound with nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of 1,2-disubstituted products. The regioselectivity of the attack (at C2 or C3) is influenced by steric and electronic factors of the substrate and the nucleophile.

Role in Drug Development and Biological Activity

The aziridine moiety is a key pharmacophore in a number of clinically used anticancer agents, such as Mitomycin C and Thiotepa.[5] These compounds exert their cytotoxic effects through the alkylation of DNA, leading to cross-linking and inhibition of DNA replication. Derivatives of this compound are being actively investigated for their potential as novel anticancer agents.

Anticancer Activity

Several studies have reported the synthesis and cytotoxic evaluation of this compound derivatives against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone | K562 (Leukemia) | ~5 | [6] |

| 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone | L1210 (Leukemia) | ~10 | [6] |

| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivative 2c | Various | ~10 | [7] |

| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivative 3c | Various | ~10 | [7] |

| N-arylbenzo[h]quinazolin-2-amine 4a | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 | [8] |

| N-arylbenzo[h]quinazolin-2-amine 4i | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 - 6 | [8] |

| 2-aryl benzimidazole 4f | Siha | 0.61 | [9] |

Mechanism of Action: DNA Alkylation

The cytotoxic mechanism of many aziridine-containing compounds involves the alkylation of DNA.[10][11] Under physiological conditions, the aziridine ring can be protonated to form a highly reactive aziridinium ion. This electrophilic species is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine. Bifunctional aziridines can lead to interstrand and intrastrand cross-links in DNA, which are particularly cytotoxic as they are difficult for cellular repair mechanisms to resolve.[12]

Caption: DNA alkylation by an aziridine-containing compound.

Experimental Protocols

Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol

Materials:

-

L-Phenylalaninol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

O-Sulfonylation:

-

Dissolve L-phenylalaninol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equiv) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-sulfonylated intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Reflux the mixture for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and DCM.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure (S)-2-benzylaziridine.

-

Ring-Opening of this compound with Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add thiophenol (1.1 equiv) to the stirred solution.

-

If a catalyst is used, add the Lewis acid (e.g., 0.1 equiv) at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the ring-opened product.

Caption: General experimental workflow for synthesis and reaction.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the aziridine ring allow for the creation of a diverse range of nitrogen-containing compounds. The established role of the aziridine moiety in anticancer drugs highlights the potential of this compound derivatives as a promising class of therapeutic agents. Further exploration of their synthesis, biological activities, and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs for the treatment of cancer and other diseases.

References

- 1. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. The alkylating properties of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the structural and cytotoxic activity of novel 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]

- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-benzylaziridine, a valuable building block in organic synthesis and medicinal chemistry. It covers its nomenclature, chemical and physical properties, detailed synthesis protocols, and characteristic reactions, with a focus on providing practical information for laboratory applications.

Nomenclature and Identification

This compound is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its systematic and common identifiers are crucial for accurate documentation and communication in research.

| Identifier | Value | Reference |

| CAS Number | 13906-90-6 | --INVALID-LINK-- |

| 73058-30-7 ((S)-enantiomer) | --INVALID-LINK-- | |

| IUPAC Name | 2-(Phenylmethyl)aziridine | --INVALID-LINK-- |

| Common Name | This compound | |

| Molecular Formula | C₉H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its characterization and purification.

Table 2.1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 80-85 °C at 0.5 Torr | --INVALID-LINK-- |

Table 2.2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Not available in search results |

| ¹³C NMR (CDCl₃) | Not available in search results |

| IR (Infrared) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 133. Fragmentation pattern would likely show a prominent peak at m/z = 91 due to the stable benzyl cation. |

Experimental Protocols

This section details established methods for the synthesis of this compound and a representative ring-opening reaction.

Synthesis of this compound

Method 1: From 2-Amino-1-phenylethanol

This procedure involves the cyclization of 2-amino-1-phenylethanol.

Experimental Protocol:

-

To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., tetrahydrofuran), add a reagent that will convert the hydroxyl group into a good leaving group, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, add a strong base (e.g., sodium hydride) to effect the intramolecular cyclization to form the aziridine ring.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by distillation under reduced pressure or column chromatography.

Expected Yield: Moderate to good.

Ring-Opening Reaction of this compound with Thiophenol

The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of aziridine chemistry.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add thiophenol to the solution. The reaction can be promoted by a catalytic amount of a Lewis acid or can proceed under neutral conditions, although it might require heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting β-amino sulfide by column chromatography on silica gel.

Expected Product: 2-(benzylamino)-1-phenyl-1-(phenylthio)ethane.

Reaction Pathways and Mechanisms

The utility of this compound as a synthetic intermediate is largely defined by its ring-opening reactions.

Synthesis of this compound from 2-Amino-1-phenylethanol

The synthesis proceeds via a two-step sequence: activation of the hydroxyl group followed by intramolecular nucleophilic substitution.

Caption: Synthesis of this compound.

Nucleophilic Ring-Opening of this compound

The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the aziridine ring.

Caption: Ring-Opening of this compound.

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Benzylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-benzylaziridine, a valuable chiral building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for its individual enantiomers in publicly accessible literature, this guide combines established principles of aziridine chemistry with generalized, yet detailed, experimental protocols and representative data.

Introduction to the Chirality of this compound

This compound possesses a chiral center at the C2 position of the aziridine ring, giving rise to a pair of enantiomers: (R)-2-benzylaziridine and (S)-2-benzylaziridine. The three-membered ring structure imparts significant ring strain, making it a reactive intermediate for the synthesis of more complex chiral molecules.[1]

The nitrogen atom in N-unsubstituted aziridines can also be a stereocenter due to the relatively high energy barrier to nitrogen inversion. However, in the case of this compound, the two invertomers at the nitrogen are enantiomeric in the absence of other chiral centers, but diastereomeric in relation to the chiral C2 carbon. The interconversion between these diastereomers is often rapid at room temperature. For the purpose of this guide, we will primarily focus on the chirality arising from the substituted carbon atom.

Stereoisomers of this compound

The two enantiomers of this compound are non-superimposable mirror images of each other.

-

(R)-2-Benzylaziridine

-

(S)-2-Benzylaziridine

The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules.

Stereoisomers of this compound

Physicochemical Properties

While racemic this compound is commercially available and its basic properties are known, specific data for the individual enantiomers, such as optical rotation, are not widely reported in the scientific literature. The following table summarizes the available and expected properties.

| Property | Racemic this compound | (R)-2-Benzylaziridine | (S)-2-Benzylaziridine | Reference |

| Molecular Formula | C₉H₁₁N | C₉H₁₁N | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | 133.19 g/mol | 133.19 g/mol | [2] |

| CAS Number | 13906-90-6 | Not available | 73058-30-7 | [3] |

| Appearance | Colorless liquid | Colorless liquid (expected) | Colorless liquid (expected) | [3] |

| Boiling Point | Not available | Not available | Not available | |

| Melting Point | Not available | Not available | Not available | |

| Specific Optical Rotation ([α]D) | 0° | Not available | Not available |

Note: The lack of reported specific optical rotation values is a significant gap in the publicly available data for these compounds.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of chiral this compound. These protocols are based on established methods for analogous compounds and may require optimization.

Enantioselective Synthesis

Method A: Asymmetric Aziridination of Styrene

This method is based on the transition-metal-catalyzed reaction of styrene with a nitrene source in the presence of a chiral ligand.[4]

Protocol:

-

To a solution of the chiral catalyst (e.g., a copper(I) or rhodium(II) complex with a chiral ligand, 5 mol%) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add styrene (1.0 eq).

-

Slowly add a solution of the nitrene precursor (e.g., a sulfonyl azide or a hypervalent iodine reagent like PhI=NTs, 1.2 eq) in the same solvent over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.

-

The protecting group can then be removed under appropriate conditions to yield the free aziridine.

Chiral Resolution of Racemic this compound

Method B: Diastereomeric Salt Formation with a Chiral Acid

This classical method involves the reaction of the racemic amine with an enantiopure chiral acid to form diastereomeric salts, which can be separated by fractional crystallization.[5]

Protocol:

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Add a solution of an enantiopure chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid (0.5 eq), in the same solvent.[5][6]

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

To recover the free amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃).

-

Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The other enantiomer can be recovered from the mother liquor by a similar workup.

Analysis of Enantiomeric Purity

Method C: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound.[7]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) or a Pirkle-type column is often effective for the separation of amine enantiomers.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.[9]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Generalized Chiral HPLC Workflow

Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce, many aziridine-containing compounds exhibit potent biological activity, often as anticancer agents.[10][11] The cytotoxicity of these compounds is generally attributed to the high reactivity of the strained aziridine ring, which acts as an electrophile.

Generalized Mechanism: DNA Alkylation

N-unsubstituted aziridines can be protonated under physiological conditions, forming a highly reactive aziridinium ion. This electrophilic species can then be attacked by nucleophiles, such as the nitrogen atoms of DNA bases (e.g., the N7 of guanine).[12][13] This process, known as DNA alkylation, can lead to DNA damage, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[11][14]

Generalized DNA Alkylation Pathway

Conclusion

This compound is a chiral molecule with significant potential as a synthetic intermediate. While the existence of its (R) and (S) enantiomers is well-established, a notable lack of specific quantitative data, particularly optical rotation values, and detailed, reproducible experimental protocols for their preparation and separation exists in the public domain. This guide has provided a framework for understanding the stereochemistry of this compound and offers generalized yet practical experimental approaches for its synthesis and analysis based on established methods for related compounds. Further research is warranted to fully characterize the individual enantiomers of this compound and explore their potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Aziridine synthesis by aziridination [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. shimadzu.com [shimadzu.com]